molecular formula C13H10FN5OS B2578355 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893934-22-0

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2578355
CAS No.: 893934-22-0
M. Wt: 303.32
InChI Key: ZERQZIMLBTYHNQ-UHFFFAOYSA-N
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Description

2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenyl substituent at the 1-position and a thioacetamide group at the 4-position. Its molecular formula is C₁₄H₁₁FN₆OS, with an average molecular mass of 330.34 g/mol (inferred from analogous structures in ). The compound’s synthesis likely involves nucleophilic substitution of a pyrazolo[3,4-d]pyrimidinone precursor with a phenacyl chloride derivative, followed by functionalization to introduce the acetamide moiety ().

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5OS/c14-8-1-3-9(4-2-8)19-12-10(5-18-19)13(17-7-16-12)21-6-11(15)20/h1-5,7H,6H2,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERQZIMLBTYHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the thioacetamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate can form the pyrazole ring, which is then further reacted with cyanamide to form the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that it may inhibit tumor cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

Case Studies

  • Cell Line Studies :
    • In vitro studies on various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), demonstrated significant cytotoxicity. The IC50 values were determined as follows:
    Cell LineIC50 (µM)
    A54912.5
    MCF-715.0
    These results suggest that this compound could serve as a lead for developing new anticancer agents.
  • Mechanism of Action :
    • The compound primarily interacts with Cyclin-Dependent Kinase 2 (CDK2) , inhibiting its activity and disrupting the cell cycle regulation pathway, leading to reduced cell growth and proliferation .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes, making it a valuable tool in biochemical research.

Potential Targets

  • Kinases : Similar compounds have shown activity against kinases crucial for cell division, suggesting that this compound may also inhibit specific kinases involved in cancer progression.
  • Phosphodiesterases : Some derivatives have demonstrated selective inhibition of phosphodiesterase enzymes, which are involved in inflammatory responses, indicating potential applications in treating inflammatory diseases .

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of novel drugs, particularly in oncology. Its unique structure allows for modifications that can enhance its efficacy and selectivity against cancer cells.

Material Science Applications

Due to its unique electronic properties, 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is being explored for applications in material science, particularly in the development of organic semiconductors.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
AnticancerInhibits tumor cell growth via CDK2 inhibition
Enzyme InhibitionPotential to inhibit kinases and phosphodiesterases
Pharmaceutical UsesKey intermediate for drug synthesis in oncology
Material ScienceExploration in organic semiconductor development

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s thioacetamide group distinguishes it from HS38 (thiopropanamide) and HS43 (hydroxyethylthio), which may alter solubility and target binding.
  • Synthetic Flexibility : Derivatives like 2p () utilize benzo[d]oxazole thioethers, requiring formylation steps, whereas the target compound’s synthesis focuses on simpler acetamide functionalization .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

  • Lipophilicity : The 4-fluorophenyl group in the target compound and ’s analog increases logP compared to HS43’s hydroxyethylthio group, favoring CNS penetration .
  • Hydrogen-Bonding Capacity : The acetamide moiety in the target compound provides two hydrogen-bond acceptors (carbonyl and NH), surpassing HS43’s single hydroxyl group .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Minor substituent changes (e.g., fluorophenyl vs. chlorophenyl in HS38) significantly modulate bioactivity, suggesting the target compound’s fluorophenyl group may reduce off-target effects compared to chlorinated analogs .
  • Drug-Likeness: The acetamide linker aligns with Lipinski’s rules (molecular weight <500, H-bond donors <5), positioning the target compound as a promising lead for further optimization .

Biological Activity

The compound 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be denoted as follows:

  • Molecular Formula : C13H12FN5OS
  • Molecular Weight : 305.33 g/mol

This compound features a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl group and a thioacetamide moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, pyrazole derivatives often target kinases such as BRAF and EGFR, which are crucial in tumor growth and survival pathways .
  • Antimicrobial Activity : Studies indicate that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Antitumor Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold possess notable antitumor effects. In vitro studies have demonstrated:

  • IC50 Values : Compounds similar to this compound showed IC50 values ranging from 26 µM to 49.85 µM against various cancer cell lines such as A549 and NCI-H460 .
  • Mechanisms : These compounds induce apoptosis in cancer cells and inhibit cell proliferation through the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

Anti-inflammatory Activity

Pyrazole derivatives are noted for their anti-inflammatory properties. The compound under study may act by:

  • Inhibition of Pro-inflammatory Cytokines : It has been observed that similar compounds can reduce levels of TNF-α and nitric oxide (NO), which are key mediators in inflammatory responses .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 = 26 - 49.85 µM against A549 cell line
Anti-inflammatoryInhibition of TNF-α and NO production
AntimicrobialSignificant activity against Staphylococcus aureus

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of various pyrazole derivatives including the target compound. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, showcasing their potential for further development as anticancer agents.

Case Study 2: Anti-inflammatory Mechanism

In an experimental setup involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of pyrazole derivatives led to a marked decrease in inflammatory markers, suggesting their utility in treating inflammatory diseases.

Q & A

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to EGFR-TK’s ATP-binding pocket, guided by co-crystallized ligands (e.g., erlotinib) .
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) .
  • Pharmacophore mapping : MOE identifies critical features (e.g., hydrogen bond donors/acceptors) for activity .

What are the key considerations in designing SAR studies for this compound?

Q. Advanced

  • Core modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate EGFR affinity .
  • Linker optimization : Substitute the thioacetamide moiety with sulfonamide or methylene groups to enhance solubility .
  • Bioisosterism : Replace pyrazolo[3,4-d]pyrimidine with purine or triazolo[1,5-a]pyrimidine scaffolds to explore selectivity .

How to address solubility and stability issues in biological assays?

Q. Advanced

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO (<0.1% v/v) to improve aqueous solubility .
  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (trehalose, mannitol) .
  • pH optimization : Buffered solutions (pH 6.5–7.4) prevent hydrolysis of the thioacetamide group .

What analytical techniques are used to assess purity and degradation products?

Q. Basic

  • HPLC-DAD : C18 column (gradient: 10–90% acetonitrile/0.1% TFA) detects impurities at 254 nm .
  • LC-MS/MS : Identifies degradation products (e.g., oxidized sulfur species) via fragmentation patterns .
  • TLC : Silica gel F₂₅₄ plates (ethyl acetate:hexane = 1:1) monitor reaction progress .

How to determine the metabolic stability of this compound in preclinical studies?

Q. Advanced

  • Liver microsomes : Incubate with human/rat microsomes (NADPH regeneration system) and quantify parent compound via LC-MS .
  • CYP inhibition assays : Fluorescent probes (e.g., CYP3A4) assess isoform-specific metabolism .
  • Plasma stability : Measure degradation in rat plasma (37°C, 24 hr) using HPLC .

What in vivo efficacy models are appropriate for evaluating its therapeutic potential?

Q. Advanced

  • Xenograft models : Implant EGFR-driven tumors (e.g., H1975 NSCLC) in nude mice and administer compound (10–50 mg/kg, oral/i.p.) .
  • Pharmacokinetics : Plasma concentration-time profiles (Cₘₐₓ, t₁/₂) determined via LC-MS/MS .
  • Toxicology : Monitor liver enzymes (ALT/AST) and body weight changes during 28-day repeat-dose studies .

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